molecular formula C13H17N3O B11119330 N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11119330
M. Wt: 231.29 g/mol
InChI Key: JYKZPMXXRNLVNV-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide is a synthetic small molecule built on a benzimidazole core, a privileged scaffold in medicinal chemistry and drug discovery. The benzimidazole structure is a key pharmacophore known for its diverse biological activities and is found in numerous therapeutic agents, including anthelmintics, antivirals, and antihypertensives . This particular compound features a butanamide chain linked to the 2-position of the benzimidazole ring, a modification that can influence its physicochemical properties and biological interactions. The primary research value of this compound lies in its potential as a building block or investigative probe in biochemical and pharmacological studies. Benzimidazole derivatives are frequently explored as inhibitors for various enzymatic targets, such as protein kinases and proteases . For instance, structurally related N-substituted benzimidazole compounds have been identified as potent and selective inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in cancer and neurodegenerative diseases . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, or study signaling pathways involving kinase targets. This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C13H17N3O/c1-2-5-13(17)14-9-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

JYKZPMXXRNLVNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of o-Phenylenediamine with Glycolic Acid

  • Reaction Conditions :

    • o-Phenylenediamine reacts with glycolic acid in concentrated HCl under reflux (12–24 hours).

    • Forms 2-(hydroxymethyl)-1H-benzimidazole.

  • Conversion to Ethylamine :

    • The hydroxymethyl group undergoes oxidation to a carboxylate using KMnO₄, followed by Curtius rearrangement or Hofmann degradation to introduce the amine group.

    • Yield : ~60–70% after purification.

Route 2: Condensation with Aldehyde Bisulfite Adducts

  • o-Phenylenediamine reacts with aldehyde bisulfite adducts (e.g., glyoxal bisulfite) in DMF at 100–120°C.

  • Directly forms 2-(1H-benzimidazol-2-yl)ethanamine without intermediate oxidation steps.

  • Advantage : Fewer steps, higher atom economy.

  • Yield : ~75–80%.

Amidation of 2-(1H-Benzimidazol-2-yl)ethanamine

The ethylamine intermediate is acylated with butanoyl chloride or activated butanoic acid derivatives.

Method A: Acyl Chloride Reaction

  • Procedure :

    • 2-(1H-Benzimidazol-2-yl)ethanamine is dissolved in anhydrous dichloromethane.

    • Butanoyl chloride is added dropwise at 0°C, followed by triethylamine (base).

    • Stirred for 4–6 hours at room temperature.

  • Workup :

    • The mixture is washed with NaHCO₃ (aqueous) and brine.

    • Purified via column chromatography (SiO₂, ethyl acetate/hexane).

    • Yield : 65–75%.

Method B: Carbodiimide-Mediated Coupling

  • Reagents :

    • Butanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions :

    • Reaction in DMF at 0°C to room temperature for 12–24 hours.

  • Yield : 70–80% with reduced side reactions.

One-Pot Synthesis Strategies

To streamline production, integrated methods combine benzimidazole formation and amidation:

Approach 1: Sequential Reactions in DMF

  • o-Phenylenediamine, glycolic acid, and butanoyl chloride are heated in DMF with NaHCO₃.

  • Steps :

    • Cyclization (2 hours, 100°C) → Amidation (12 hours, 25°C).

  • Yield : 55–60%.

Approach 2: Microwave-Assisted Synthesis

  • Microwave irradiation (150°C, 30 minutes) accelerates cyclization and amidation.

  • Advantage : 3-fold reduction in reaction time.

  • Yield : 50–55%.

Industrial-Scale Production Considerations

For large-scale synthesis, cost and efficiency are prioritized:

ParameterLaboratory MethodIndustrial Method
Catalyst EDC/HOBtTriphenylphosphite/imidazole
Solvent DichloromethaneEthanol/water
Purification Column chromatographyRecrystallization
Overall Yield 60–70%75–85%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Acyl Chloride Rapid, simpleRequires anhydrous conditions65–75%
Carbodiimide Coupling High purityCostly reagents70–80%
One-Pot Synthesis Reduced stepsLower yields50–60%
Microwave-Assisted FastSpecialized equipment50–55%

Recent Advances

  • Enzymatic Amidation : Lipases (e.g., Candida antarctica) catalyze amide bond formation under mild conditions, reducing waste.

  • Flow Chemistry : Continuous-flow systems enhance scalability and reproducibility for intermediates .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Benzimidazole derivatives exhibit significant structural diversity, particularly in substituents on the N1 position of the benzimidazole ring, linker groups, and amide/ester functionalities. Below is a comparative analysis of key analogs:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide (Target) C₁₃H₁₇N₃O 231.30 Unsubstituted N1 position; ethyl-butaneamide linker. Not explicitly reported. -
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide C₂₀H₂₂ClN₃O 355.87 2-Chlorobenzyl substituent on N1; enhanced lipophilicity. Not reported; potential antimicrobial.
Vamifeport (VIT-2763) C₂₁H₂₁FN₆O₂ 408.40 Fluoropyridin-methyl and oxazole-carboxamide groups. Ferroportin inhibitor; treats anemia.
4-((4-(1H-Benzimidazol-2-yl)phenyl)amino)-3-(1H-benzimidazol-2-yl)butanehydrazide (17) - - Dual benzimidazole groups; hydrazide functionality. Antibacterial activity.
N-[1-(1-Propyl-1H-benzimidazol-2-yl)ethyl]butanamide C₁₆H₂₃N₃O 273.38 Propyl substituent on N1; shorter ethyl linker. Screening compound (no activity specified).

Key Insights from Research Findings

Alkyl substituents (e.g., propyl, butyl) on N1 () may enhance metabolic stability but reduce solubility.

Linker and Amide Modifications :

  • Compounds with longer linkers (e.g., ethyl vs. methyl) or bulkier amides (e.g., oxazole-carboxamide in ) exhibit distinct binding interactions. For instance, Vamifeport’s extended structure enables ferroportin inhibition via competitive hepcidin displacement .

Biological Activity: Antimicrobial Activity: Compounds with dual benzimidazole groups (e.g., ) show promise against bacterial strains, likely due to intercalation with DNA or enzyme inhibition. Anticancer Potential: Analogues like W1 () demonstrate anticancer activity, attributed to thioacetamido and dinitrophenyl groups enhancing electrophilic reactivity.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4OC_{14}H_{18}N_{4}O, with a molecular weight of approximately 290.38 g/mol. The compound features a butanamide moiety linked to a 1H-benzimidazole structure through an ethyl chain, which contributes to its unique chemical properties and potential biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed that the compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell division, which is crucial for its anticancer effects. The benzimidazole core enhances the compound's ability to interact with lipid membranes, potentially increasing its bioavailability and efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
Staphylococcus aureus15.62Norfloxacin2
Escherichia coli31.25Ciprofloxacin4

Antiviral Activity

Research indicates that this compound may possess antiviral properties. Its structural similarity to naturally occurring antiviral agents suggests that it could interfere with viral replication processes . Although specific viral targets have not been conclusively identified, preliminary studies indicate potential effectiveness against common viral pathogens.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of benzimidazole derivatives highlighted that this compound demonstrated superior bactericidal effects against Listeria monocytogenes, with an MBC (minimum bactericidal concentration) value significantly lower than many existing antibiotics .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against various cancers .

Q & A

Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:

  • Step 1 : Functionalization of the benzimidazole core via alkylation or acylation. describes similar compounds synthesized by reacting benzimidazole derivatives with acyl chlorides under reflux.
  • Step 2 : Introduction of the butanamide chain via nucleophilic substitution or coupling reactions. and highlight reflux conditions (100°C, 4 hours) with amines or aniline derivatives to form amide bonds.
  • Purification : Recrystallization using methanol or ice-cold water is standard (e.g., ).

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography using SHELX software ( ) is critical for resolving bond angles and hydrogen-bonding patterns. For example, used SHELXL for refining a benzimidazole derivative’s structure (R factor = 0.044).
  • Spectroscopy : NMR (1H/13C) and mass spectrometry confirm functional groups and molecular weight. and provide examples of structural validation via spectroscopic methods.

Q. What biological activities are associated with benzimidazole-based butanamide derivatives?

Benzimidazole derivatives exhibit anti-inflammatory ( ), antimicrobial (), and potential anticancer properties (). Activity is often linked to the benzimidazole core’s ability to interact with biological targets (e.g., tubulin inhibition in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Software Tools : SHELXL ( ) allows robust refinement of high-resolution or twinned data. For example, adjusting weighting schemes or using restraints for disordered regions can resolve discrepancies.
  • Validation Metrics : Cross-checking with Hirshfeld surface analysis (as in ) or comparing hydrogen-bonding patterns via graph set analysis ( ) ensures consistency.

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Derivatization : Introducing polar groups (e.g., sulfonyl or hydroxy groups) on the butanamide chain ( ) improves aqueous solubility.
  • Co-solvents : Use DMSO or PEG-based solvents, as described in and for recrystallization.

Q. How do reaction conditions influence the yield of this compound?

  • Temperature : Heating under reflux (100°C, 4–6 hours) is optimal for amide bond formation ().
  • Catalysts : Palladium or copper catalysts (not explicitly mentioned in evidence but inferred from analogous reactions in and ) can accelerate coupling steps.
  • Monitoring : TLC or HPLC ( ) ensures reaction completion before quenching.

Q. What pharmacological mechanisms are hypothesized for this compound?

  • Target Engagement : The benzimidazole moiety may interact with enzymes like α-glucosidase ( ) or tubulin (). Molecular docking studies (e.g., ’s ligand-receptor interactions) can validate hypotheses.
  • Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) may resist cytochrome P450 degradation.

Q. How can hydrogen-bonding networks be analyzed to predict crystal packing?

  • Graph Set Analysis : Apply Etter’s rules ( ) to classify hydrogen bonds (e.g., D, R, or C motifs). For example, N–H···O bonds in benzimidazoles often form chains (C(4) motifs).
  • Computational Tools : Software like Mercury (CCDC) or CrystalExplorer ( ) visualizes packing patterns and interaction energies.

Methodological Notes

  • Synthesis Protocols : Always include inert atmosphere (N2/Ar) for moisture-sensitive steps ().
  • Data Reproducibility : Report crystallographic data (e.g., CIF files) using standards in .
  • Ethical Considerations : Adhere to PubChem’s data deposition guidelines () for transparency.

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